molecular formula C9H17NO2 B15047770 Tert-butyl 3-(dimethylamino)prop-2-enoate

Tert-butyl 3-(dimethylamino)prop-2-enoate

Cat. No.: B15047770
M. Wt: 171.24 g/mol
InChI Key: DRZNUNSHBFDHEZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(Dimethylamino)acrylate: is an organic compound with the molecular formula C9H17NO2. It is a derivative of acrylic acid and is characterized by the presence of a tert-butyl ester group and a dimethylamino group. This compound is used in various chemical reactions and has applications in polymer chemistry, pharmaceuticals, and other industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: One common method to synthesize tert-Butyl 3-(Dimethylamino)acrylate involves the esterification of acrylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Michael Addition: Another method involves the Michael addition of dimethylamine to tert-butyl acrylate. This reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the addition of the amine to the acrylate.

Industrial Production Methods: Industrial production of tert-Butyl 3-(Dimethylamino)acrylate often involves continuous flow processes to ensure high yield and purity. The use of flow microreactor systems allows for efficient and sustainable synthesis by controlling reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions:

    Polymerization: tert-Butyl 3-(Dimethylamino)acrylate can undergo free-radical polymerization to form polymers and copolymers. This reaction is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Hydrolysis: The ester group in tert-Butyl 3-(Dimethylamino)acrylate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.

    Hydrolysis Agents: Hydrochloric acid, sodium hydroxide.

    Nucleophiles: Halides, alkoxides.

Major Products:

    Polymers and Copolymers: Formed through polymerization reactions.

    Carboxylic Acids and Alcohols: Formed through hydrolysis reactions.

    Substituted Amines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-(Dimethylamino)acrylate in polymerization reactions involves the formation of free radicals that initiate the polymerization process. The dimethylamino group can also interact with other functional groups through hydrogen bonding or ionic interactions, influencing the properties of the resulting polymers .

Comparison with Similar Compounds

    tert-Butyl Acrylate: Similar in structure but lacks the dimethylamino group. It is used in the synthesis of poly(acrylic acid) and other polymers.

    Dimethylaminoethyl Methacrylate: Contains a similar dimethylamino group but has a methacrylate backbone instead of an acrylate backbone.

Uniqueness: tert-Butyl 3-(Dimethylamino)acrylate is unique due to the presence of both the tert-butyl ester and dimethylamino groups, which confer distinct reactivity and properties. This combination allows for the synthesis of specialized polymers with tailored properties for specific applications .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

tert-butyl 3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-7-10(4)5/h6-7H,1-5H3

InChI Key

DRZNUNSHBFDHEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CN(C)C

Origin of Product

United States

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